Parishin
Overview
Description
Mechanism of Action
Target of Action
Parishin, a phenolic glucoside isolated from the traditional Chinese medicine Gastrodia elata , primarily targets the Sir2/Uth1/TOR signaling pathway . This pathway plays a crucial role in the regulation of lifespan and aging .
Mode of Action
This compound interacts with its targets to extend the lifespan of yeast . It increases the expression of the Silent information regulator 2 (Sir2) gene and Superoxide dismutase (SOD) activity , while decreasing the levels of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) in yeast . Furthermore, it decreases the gene expression of TORC1 , Ribosomal protein S26A (RPS26A) , and Ribosomal protein L9A (RPL9A) in the target of rapamycin (TOR) signaling pathway .
Biochemical Pathways
This compound affects various biochemical pathways, including sugar, lipid, amino acid, and nucleic acid metabolism . It alters the gut microbiota, playing important roles in these metabolic pathways and improving gut metabolic disorders in aged mice .
Pharmacokinetics
This compound is metabolized into nine metabolites after intravenous administration . The area under the curve (AUC) of this compound and its metabolites increases nonlinearly from 72.5 to 220 mg/kg . The bioavailability of this compound is approximately 14% .
Result of Action
This compound treatment ameliorates aging-induced cardiopulmonary fibrosis and increases in serum p16 Ink4a, GDF15, and IL-6 levels . It also alleviates dysbiosis in gut microbiota, including altered microbial diversity and the aberrant abundance of opportunistic pathogenic bacteria such as Turicibacter and Erysipelatoclostridium .
Action Environment
The action of this compound may be influenced by the gut microbiota, as its anti-aging properties are closely related to its regulatory effects on host gut microbiota and metabolism
Biochemical Analysis
Biochemical Properties
Parishin interacts with several enzymes, proteins, and other biomolecules in biochemical reactions . It has been found that this compound can transform into other compounds such as Gastrodin, p-hydroxylbenzaldehyde, and p-hydroxybenzyl alcohol during the fermentation process of Grifola frondosa .
Cellular Effects
This compound has been reported to have neuroprotective effects . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its various biological activities .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Parishin A can be synthesized through the extraction of Gastrodia elata. The extraction process involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound . The stability of this compound A is influenced by the pH of the extraction environment, with a weak acid environment being optimal to prevent its transformation into other compounds .
Industrial Production Methods: Industrial production of this compound A involves the large-scale extraction from Gastrodia elata using aqueous extraction methods. The process is optimized to maintain high content of this compound A by controlling the pH and other extraction conditions .
Chemical Reactions Analysis
Types of Reactions: Parishin A undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for its metabolism and biological activities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide can be used to oxidize this compound A.
Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound A.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound A into its constituent compounds.
Major Products Formed: The major products formed from the reactions of this compound A include gastrodin, p-hydroxybenzyl alcohol, this compound B, and this compound C .
Scientific Research Applications
Parishin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic glucosides and their reactions.
Biology: Investigated for its antioxidant properties and its ability to extend the lifespan of yeast.
Medicine: Explored for its potential in treating nervous system diseases and its anti-inflammatory effects.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Comparison with Similar Compounds
- Gastrodin
- Parishin B
- This compound C
- This compound E
Comparison: this compound A is unique due to its higher abundance in Gastrodia elata compared to other this compound derivatives . It also exhibits distinct biological activities, such as its significant lifespan-extending properties in yeast, which are not as pronounced in other similar compounds .
This compound A stands out for its potent antioxidant activity and its ability to modulate multiple molecular pathways, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
tris[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxypropane-1,2,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H56O25/c46-15-27-32(51)35(54)38(57)41(68-27)65-24-7-1-21(2-8-24)18-62-30(49)13-45(61,44(60)64-20-23-5-11-26(12-6-23)67-43-40(59)37(56)34(53)29(17-48)70-43)14-31(50)63-19-22-3-9-25(10-4-22)66-42-39(58)36(55)33(52)28(16-47)69-42/h1-12,27-29,32-43,46-48,51-59,61H,13-20H2/t27-,28-,29-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42-,43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKQPGOKTKQHQG-SHGJSZTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)OCC4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C(=O)OCC4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H56O25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
996.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the basic chemical structure of parishin?
A1: this compound compounds share a core structure consisting of a citric acid moiety with varying numbers of p-hydroxybenzyl alcohol units attached through ester and ether linkages. []
Q2: What are some of the known this compound derivatives and how do their structures differ?
A2: Some identified derivatives include this compound A, B, C, E, F, and G. These differ in the number and position of p-hydroxybenzyl groups attached to the citric acid core. This compound A, for example, has four p-hydroxybenzyl groups, while this compound B has three. [, , , ]
Q3: How does the structural variation among this compound derivatives affect their biological activity?
A3: Research suggests that the number and position of p-hydroxybenzyl groups can influence the potency and selectivity of this compound derivatives. For instance, this compound C demonstrated more potent effects on learning and memory enhancement compared to this compound and gastrodin in a scopolamine-induced cognitive impairment model. [] Additionally, specific structural features contribute to the binding affinity of this compound derivatives with targets like the 5-HT1A receptor. []
Q4: What are the molecular formulas and weights of some common this compound derivatives?
A4:
Q5: What spectroscopic techniques are commonly used to characterize this compound compounds?
A5: Researchers utilize various spectroscopic techniques for this compound characterization, including:
- Nuclear Magnetic Resonance (NMR): Elucidates the structure and connectivity of atoms within the molecule. []
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in identification and structural analysis. [, ]
- UV-Visible (UV–Vis) Spectroscopy: Provides information about the compound's electronic transitions and helps confirm its identity. []
Q6: What are some of the reported pharmacological activities of this compound and its derivatives?
A6: Studies suggest that this compound compounds exhibit a range of pharmacological activities, including:
- Neuroprotective effects: Protecting neurons from damage caused by various insults, including ischemia and oxidative stress. [, , , ]
- Anti-aging effects: Potentially delaying aging processes by influencing cellular pathways and gut microbiota composition. [, ]
- Antipsychotic effects: Showing potential in ameliorating behavioral abnormalities associated with schizophrenia. []
- Cardiovascular protective effects: Demonstrating potential benefits against cardiovascular diseases, such as atherosclerosis and hypertension. []
Q7: How does this compound exert its neuroprotective effects?
A7: Research indicates that this compound's neuroprotective mechanisms may involve:
- Antioxidant activity: Reducing oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses. []
- Anti-inflammatory action: Suppressing the release of pro-inflammatory cytokines and modulating inflammatory pathways. []
- Modulation of neurotransmitter systems: Interacting with neurotransmitter receptors, such as the 5-HT1A receptor, which plays a role in various neurological processes. []
Q8: What is the role of Klotho in the anti-aging effects of this compound?
A8: Studies suggest that this compound may alleviate vascular aging by upregulating Klotho, a protein known to decline with age. [] This upregulation potentially contributes to the protective effects of this compound against vascular endothelial cell senescence. []
Q9: How does this compound interact with the gut microbiota to exert its effects?
A9: Research suggests this compound can modulate the gut microbiota composition, potentially alleviating age-related dysbiosis. [] This modulation influences gut metabolic disorders, contributing to its overall anti-aging effects. []
Q10: How is this compound metabolized in the body?
A10: this compound is primarily metabolized via hydrolysis, mainly into gastrodin, which then undergoes further metabolism through processes like oxidation, sulfation, and glucuronidation. [] These metabolites are then excreted in urine and potentially contribute to the overall pharmacological activities of this compound. []
Q11: How do the pharmacokinetic properties of this compound derivatives differ?
A11: While limited research exists on the comparative pharmacokinetics of different this compound derivatives, studies indicate variation in tissue distribution. For example, adenosine shows high concentrations in the spleen, 4-hydroxybenzyl alcohol in the liver, and this compound C in the heart after administration of a Gastrodia elata extract. [] This suggests variations in absorption, distribution, and elimination processes for different derivatives.
Q12: What factors can influence the extraction yield and quality of this compound from Gastrodia elata?
A12: Several factors impact the extraction process:
- Solvent type and concentration: Different solvents, like ethanol and water, exhibit varying extraction efficiencies for different this compound derivatives. [, , ]
- Extraction time and temperature: Prolonged extraction times and higher temperatures can increase the yield of some components but may also lead to degradation. [, ]
- pH of the extraction medium: pH influences the stability and transfer rate of this compound compounds, with weak acidic conditions favoring the extraction of parishins. []
Q13: How do different processing methods of Gastrodia elata affect the content of this compound and its derivatives?
A13: Processing significantly impacts the chemical composition of Gastrodia elata:
- Steaming: Generally preferred, as it helps preserve the content of gastrodin, this compound A, B, C, and E compared to boiling or sulfur fumigation. [, ]
- Sulfur fumigation: While traditionally used, it can decrease the content of gastrodin, this compound, this compound B, and C, and lead to the formation of unwanted sulfur-containing compounds. [, ]
- Alcohol steaming: This novel processing method can increase the content of gastrodin, this compound B, and C but may decrease this compound A and E. []
Q14: What analytical methods are employed for the quality control of Gastrodia elata and its preparations?
A14: Various analytical techniques ensure the quality and consistency of Gastrodia elata products:
- High-Performance Liquid Chromatography (HPLC): A primary method for separating and quantifying individual this compound derivatives in complex mixtures. [, , , , , ]
- Ultra-Performance Liquid Chromatography (UPLC): Offers improved separation efficiency and resolution for analyzing this compound compounds. [, , , ]
- Mass Spectrometry (MS): Coupled with HPLC or UPLC, MS provides accurate mass measurements and fragmentation patterns for identifying and characterizing this compound compounds. [, , , , ]
- Near-infrared (NIR) spectroscopy: A rapid and non-destructive method showing promise for monitoring the steaming process of Gastrodia elata and determining chemical ingredient changes in real-time. []
Q15: What are the challenges in developing standardized quality control methods for Gastrodia elata?
A15: The diverse chemical profiles of Gastrodia elata, influenced by factors like species, geographical origin, and processing methods, pose challenges in establishing universal quality standards. The presence of numerous this compound derivatives with varying bioactivities necessitates the development of comprehensive analytical methods that accurately quantify multiple components. [, , , ]
Q16: What are some potential future directions for research on this compound?
A16: Future research could focus on:
Q17: What are the potential applications of this compound in the development of new drugs or therapies?
A17: this compound shows promise as a potential therapeutic agent for:
- Neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease, due to its neuroprotective and anti-inflammatory properties. [, ]
- Cognitive impairment and dementia, based on its ability to improve learning and memory function. []
- Anxiety and sleep disorders, given its potential to modulate the serotonergic system and exhibit hypnotic and anxiolytic effects. [, ]
- Cardiovascular diseases, including hypertension and atherosclerosis, owing to its potential cardiovascular protective effects. []
- Age-related diseases, as research suggests its potential in alleviating aging phenotypes by influencing cellular pathways and gut microbiota composition. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.